1H-Quinoline-4-carboxylic acid, 6-methoxy-2-oxo-, ethyl ester
Overview
Description
This compound is a quinoline derivative . Quinoline is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times . This specific compound, “1H-Quinoline-4-carboxylic acid, 6-methoxy-2-oxo-, ethyl ester”, is also known as 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various methods . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using various spectro-analytical data . Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Various synthetic methodologies have been developed for the production of quinoline antibiotics .Physical And Chemical Properties Analysis
Quinoline is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Scientific Research Applications
2-Methyl-1-Phenyl-2-(1H-1,2,4-Triazol-1-yl)Propan-1-One
Organic Synthesis: This compound is used in the large-scale preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol and also in the baker’s yeast mediated asymmetric reduction of cinnamaldehyde derivatives .
Biological Applications: 1,2,3-Triazoles, such as this compound, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They have been used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
1H-Quinoline-4-Carboxylic Acid, 6-Methoxy-2-Oxo-, Ethyl Ester
Pharmacological Applications: The quinoline ring is found in many biologically active natural alkaloids and is still being highly exploited by researchers due to its numerous potential applications in fields ranging from pharmacology to material science . Quinoline derivatives are known for their diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Material Science Applications: Quinoline derivatives have also found applications in material science. Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets in the body.
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazole derivatives, it’s likely that this compound interacts with multiple pathways in the body .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Safety and Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential heterocyclic compounds and play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of this compound could involve further exploration of its therapeutic potential and the development of more efficient and green synthesis methods .
properties
IUPAC Name |
2-methyl-1-phenyl-2-(1,2,4-triazol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-12(2,15-9-13-8-14-15)11(16)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEFYJRYJYFQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30240811 | |
Record name | 1H-Quinoline-4-carboxylic acid, 6-methoxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30240811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94154-45-7 | |
Record name | 1H-Quinoline-4-carboxylic acid, 6-methoxy-2-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094154457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Quinoline-4-carboxylic acid, 6-methoxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30240811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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